Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate)

Description

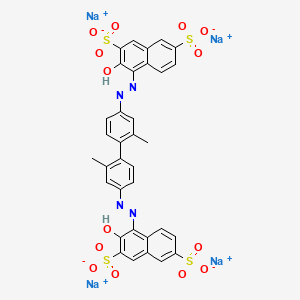

Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate) is a synthetic azo dye characterized by a biphenyl core substituted with two methyl groups at the 2,2' positions. The molecule features two azo (-N=N-) linkages connecting the biphenyl backbone to 3-hydroxynaphthalene-2,7-disulphonate moieties. The tetrasodium salt form enhances water solubility due to the presence of four sulphonate (-SO₃⁻) groups. This compound is primarily used in industrial dyeing processes, particularly for textiles and paper, owing to its strong chromophoric properties and stability under varied pH conditions .

Properties

CAS No. |

6771-84-2 |

|---|---|

Molecular Formula |

C34H22N4Na4O14S4 |

Molecular Weight |

930.8 g/mol |

IUPAC Name |

tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H26N4O14S4.4Na/c1-17-11-21(35-37-31-27-9-5-23(53(41,42)43)13-19(27)15-29(33(31)39)55(47,48)49)3-7-25(17)26-8-4-22(12-18(26)2)36-38-32-28-10-6-24(54(44,45)46)14-20(28)16-30(34(32)40)56(50,51)52;;;;/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |

InChI Key |

YRKYOMZMBWXPET-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=C(C=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process may involve multiple purification steps to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction of the azo bond can yield aromatic amines.

Substitution: The sulfonate groups can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Functionalized naphthalene derivatives.

Scientific Research Applications

TETRASODIUM 4,4’-((2,2’-DIMETHYL(1,1’-BIPHENYL)-4,4’-DIYL)BIS(AZO))BIS(3-HYDROXYNAPHTHALENE-2,7-DISULFONATE) has diverse applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic properties.

Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets and pathways involved include interactions with cellular components in biological systems, where it can bind to proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound belongs to a broader class of bis-azo dyes with biphenyl cores. Key structural variations among analogues include substituents on the biphenyl ring (e.g., methyl, methoxy, chloro) and modifications to the naphthalene sulphonate groups. These differences critically influence solubility, lightfastness, and application-specific performance.

Table 1: Key Structural and Functional Differences

Performance and Stability

- Solubility : The tetrasodium form of the target compound exhibits superior water solubility (≥100 mg/mL) compared to disodium analogues (e.g., 70247-69-7), which require organic co-solvents for dissolution .

- Lightfastness : Chloro-substituted derivatives (e.g., 6548-29-4) demonstrate enhanced UV stability due to electron-withdrawing chlorine atoms, whereas methoxy groups (e.g., 67906-44-9) reduce photodegradation resistance by introducing electron-donating effects .

- Thermal Stability : Methyl-substituted biphenyl cores (e.g., 72-57-1) exhibit higher thermal decomposition thresholds (~300°C) compared to methoxy-substituted variants (~250°C) .

Research Findings and Innovations

- Synthetic Modifications: Introduction of acetyl amino groups (e.g., 67906-44-9) enhances dye-protein binding affinity, making it suitable for diagnostic assays .

- Emerging Applications: Derivatives with spiro-β-lactam fused systems (e.g., 6a–i) show promise in antinociceptive drug development, though bis-azo dyes remain underexplored in pharmacology .

Biological Activity

Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate), commonly referred to as a type of azo dye, is a synthetic compound characterized by its complex structure and vibrant coloration. This compound has garnered attention not only for its applications in textile dyeing but also for its potential biological activities.

- Molecular Formula : C34H26N4O14S4.4Na

- CAS Number : 6771-84-2

- Molecular Weight : Approximately 822.6 g/mol

The compound features multiple sulfonate groups and hydroxyl functionalities that enhance its solubility and reactivity in various biological contexts.

The biological activity of this azo dye is primarily related to its interaction with biological molecules and systems. Azo compounds are known to undergo reductive cleavage in biological environments, leading to the formation of aromatic amines which can exhibit various biological effects. The following mechanisms have been observed:

- Antioxidant Activity : Some studies suggest that azo dyes can exhibit antioxidant properties by scavenging free radicals.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Cellular Uptake : The presence of sulfonate groups facilitates cellular uptake, allowing the dye to influence cellular processes.

Toxicological Studies

Research has indicated that while many azo dyes have been scrutinized for their potential toxicity and carcinogenicity, Tetrasodium 4,4'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-hydroxynaphthalene-2,7-disulphonate) has shown varying degrees of toxicity depending on concentration and exposure duration.

Key Findings from Toxicological Research:

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Exhibited cytotoxic effects on certain cell lines at high concentrations. |

| Genotoxicity | Induced DNA damage in vitro under specific conditions. |

| Metabolic Effects | Altered metabolic enzyme activity in liver cells during exposure studies. |

Case Studies

- Textile Industry Applications : A study demonstrated the use of this dye in textile applications where it provided excellent colorfastness and stability against washing and light exposure. However, the environmental impact was noted due to potential leaching of azo compounds into water systems.

- Biosensor Development : Recent research explored the application of this azo dye in electrochemical biosensors for detecting glucose levels. The dye's ability to change conductivity upon binding with specific biomolecules was leveraged for developing sensitive detection methods.

- Pharmacological Investigations : Investigations into the pharmacological properties revealed potential anti-inflammatory effects when tested in animal models. The compound's ability to modulate inflammatory pathways presents opportunities for further research into therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.